molecular formula C10H24N2O4 B1362537 N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine CAS No. 140-07-8

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine

Cat. No.: B1362537
CAS No.: 140-07-8
M. Wt: 236.31 g/mol
InChI Key: BYACHAOCSIPLCM-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is an organic compound primarily used as a chelating agent and a building block in the synthesis of various chemical compounds. It is known for its ability to form stable complexes with metal ions, making it useful in metal extraction and catalysis .

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine plays a significant role in biochemical reactions due to its chelating properties. It interacts with metal ions, forming stable complexes that can influence various enzymatic activities. For instance, it can prepare palladium-based complexes used as catalysts in the Suzuki/Miyaura reaction . The compound’s interaction with metal ions can affect the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity.

Cellular Effects

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine influences various cellular processes by interacting with metal ions and affecting metalloenzyme activities. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can modulate the availability of these ions, thereby influencing the activity of metal-dependent enzymes and proteins .

Molecular Mechanism

At the molecular level, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine exerts its effects through its chelating properties. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular functions . The compound’s interaction with metal ions can also influence the redox state of cells, impacting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine can change over time due to its stability and degradation. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that the compound can maintain its chelating properties over extended periods, but its effectiveness may decrease due to degradation .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects due to the excessive chelation of essential metal ions, leading to disruptions in metal-dependent biochemical pathways .

Metabolic Pathways

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is involved in various metabolic pathways through its interaction with metal ions. It can influence the activity of enzymes involved in these pathways by modulating the availability of metal cofactors. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is transported and distributed based on its interaction with metal ions and binding proteins. The compound can be localized to specific cellular compartments where metal ions are abundant, influencing its accumulation and localization .

Subcellular Localization

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine’s subcellular localization is influenced by its chelating properties and interaction with metal ions. The compound can be directed to specific compartments or organelles where metal ions are required for enzymatic activities. This localization can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor under specific temperature and pressure conditions to optimize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is unique due to its four hydroxyl groups and two amino groups, which provide enhanced chelating ability and versatility in forming stable complexes with a wide range of metal ions. This makes it particularly valuable in catalysis and metal extraction applications .

Properties

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYACHAOCSIPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041917
Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name Tetrahydroxyethyl ethylenediamine
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CAS No.

140-07-8
Record name N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
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Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Record name 2,2',2'',2'''-ethylenedinitrilotetraethanol
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Record name ETHYLENEDIAMINE TETRAETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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